

A Technical Guide to N-Ethylisopropylamine: Suppliers, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethylisopropylamine**

Cat. No.: **B046697**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Ethylisopropylamine** (CAS: 19961-27-4), a key secondary amine utilized as a versatile building block in the synthesis of pharmaceutical compounds and other fine chemicals. This document details major global suppliers, available purity grades, and a comprehensive experimental protocol for quality control analysis. Furthermore, it illustrates a representative experimental workflow and a relevant biological signaling pathway impacted by derivatives synthesized from related amine structures.

Global Suppliers and Purity Grades of N-Ethylisopropylamine

The procurement of high-quality reagents is paramount in research and drug development. **N-Ethylisopropylamine** is available from a range of global chemical suppliers in various purity grades. The following tables summarize the offerings from major distributors.

Table 1: Major Global Suppliers of **N-Ethylisopropylamine**

Supplier	Headquarters/Primary Regions of Operation	Website
Tokyo Chemical Industry (TCI)	Japan (Global Distribution)	--INVALID-LINK--
Sigma-Aldrich (Merck)	Germany (Global Distribution)	--INVALID-LINK--
Thermo Fisher Scientific (Alfa Aesar)	USA (Global Distribution)	--INVALID-LINK--
Lab Pro Inc.	USA	--INVALID-LINK--
BLD Pharm	China (Global Distribution)	--INVALID-LINK--
ChemNet	China (Online Marketplace)	--INVALID-LINK--
ChemicalBook	China (Online Marketplace)	--INVALID-LINK--
Ningbo Inno Pharmchem Co., Ltd.	China	Not available
Pharmaffiliates	India	--INVALID-LINK--
Santa Cruz Biotechnology	USA (Global Distribution)	--INVALID-LINK--

Table 2: Available Purity Grades of **N-Ethylisopropylamine**

Purity Grade	Typical Specification	Analytical Method	Common Suppliers
Reagent Grade	>97.0%	Gas Chromatography (GC)	Tokyo Chemical Industry (TCI) ^[1] , Lab Pro Inc. ^[2]
Standard Grade	98%	Not specified	Sigma-Aldrich (via Fisher Scientific)
High Purity	99%	Not specified	Various suppliers on ChemicalBook
Pharmaceutical Primary Standard	Not specified	European Pharmacopoeia (EP)	Sigma-Aldrich ^[3]

Experimental Protocol: Purity Determination of N-Ethylisopropylamine by Gas Chromatography-Flame Ionization Detection (GC-FID)

The following protocol is a representative method for the quantitative analysis of **N-Ethylisopropylamine** purity. This method is adapted from established gas chromatography techniques for volatile amines.^{[4][5][6]}

1. Objective: To determine the purity of an **N-Ethylisopropylamine** sample by assessing the peak area percentage of the main component relative to any impurities.

2. Materials and Reagents:

- **N-Ethylisopropylamine** sample
- High-purity solvent (e.g., Methanol or Acetonitrile, GC grade)
- Helium (carrier gas), Hydrogen (FID fuel), and Air (FID oxidizer) of high purity ($\geq 99.999\%$)

3. Instrumentation:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine, or a similar base-deactivated column)
- Autosampler or manual syringe for injection
- Chromatography Data System (CDS) for data acquisition and analysis

4. Chromatographic Conditions:

Parameter	Setting
Column	Agilent CP-Volamine (or equivalent), 60 m x 0.32 mm ID, 1.8 μ m film thickness
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 50:1 split ratio)
Injection Volume	1 μ L
Carrier Gas	Helium
Flow Rate	2.0 mL/min (constant flow)
Oven Temperature Program	Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (Helium)	25 mL/min

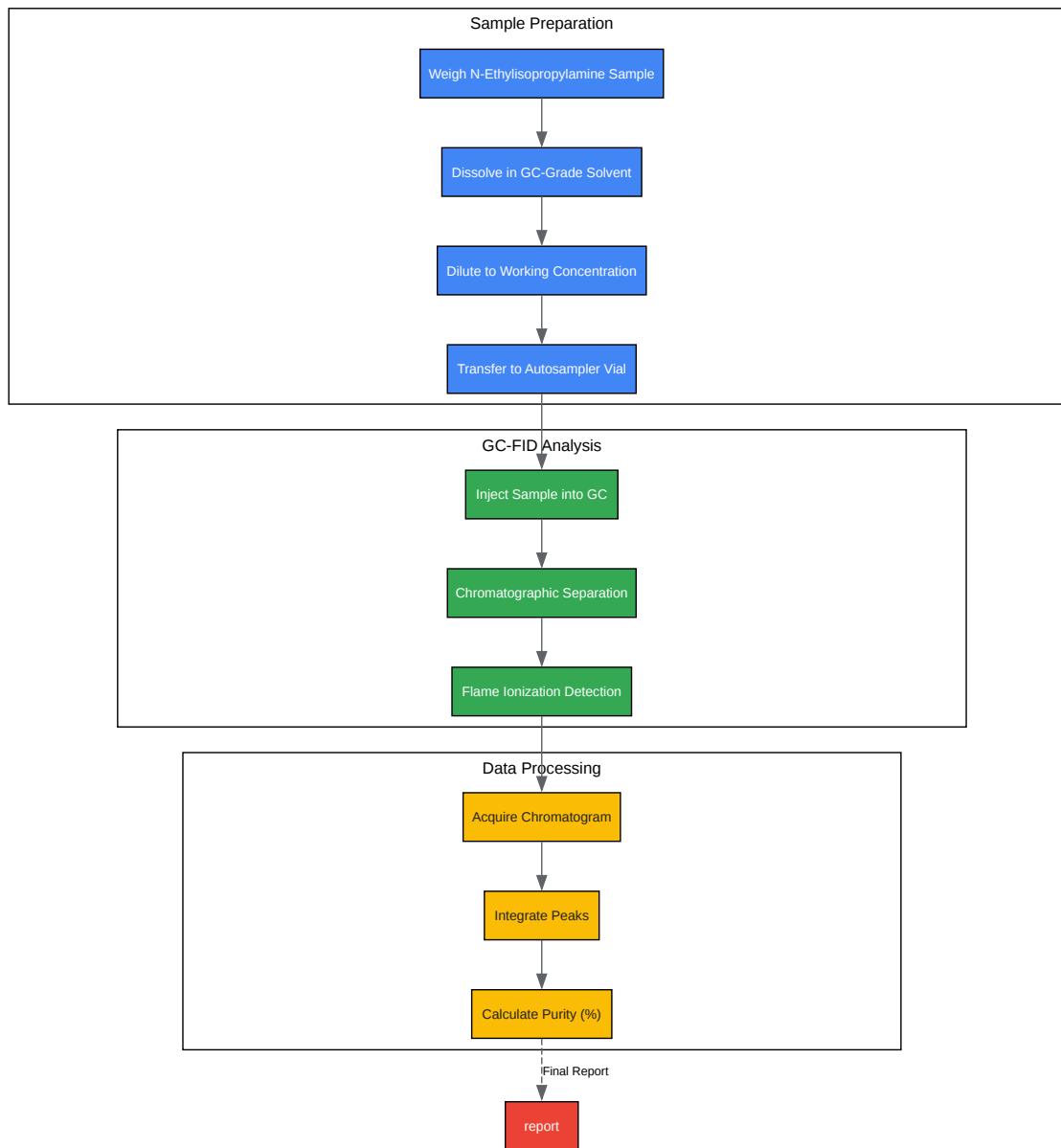
5. Sample Preparation:

- Prepare a stock solution of the **N-Ethylisopropylamine** sample by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the chosen GC-grade solvent (Methanol or Acetonitrile).
- Prepare a working solution by further diluting the stock solution 1:10 with the same solvent in a new volumetric flask.
- Transfer an aliquot of the working solution into a 2 mL autosampler vial for analysis.

6. Analysis Procedure:

- Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.
- Inject a solvent blank to ensure the absence of interfering peaks.
- Inject the prepared **N-Ethylisopropylamine** sample solution.
- Acquire the chromatogram for the entire duration of the temperature program.

7. Data Analysis:

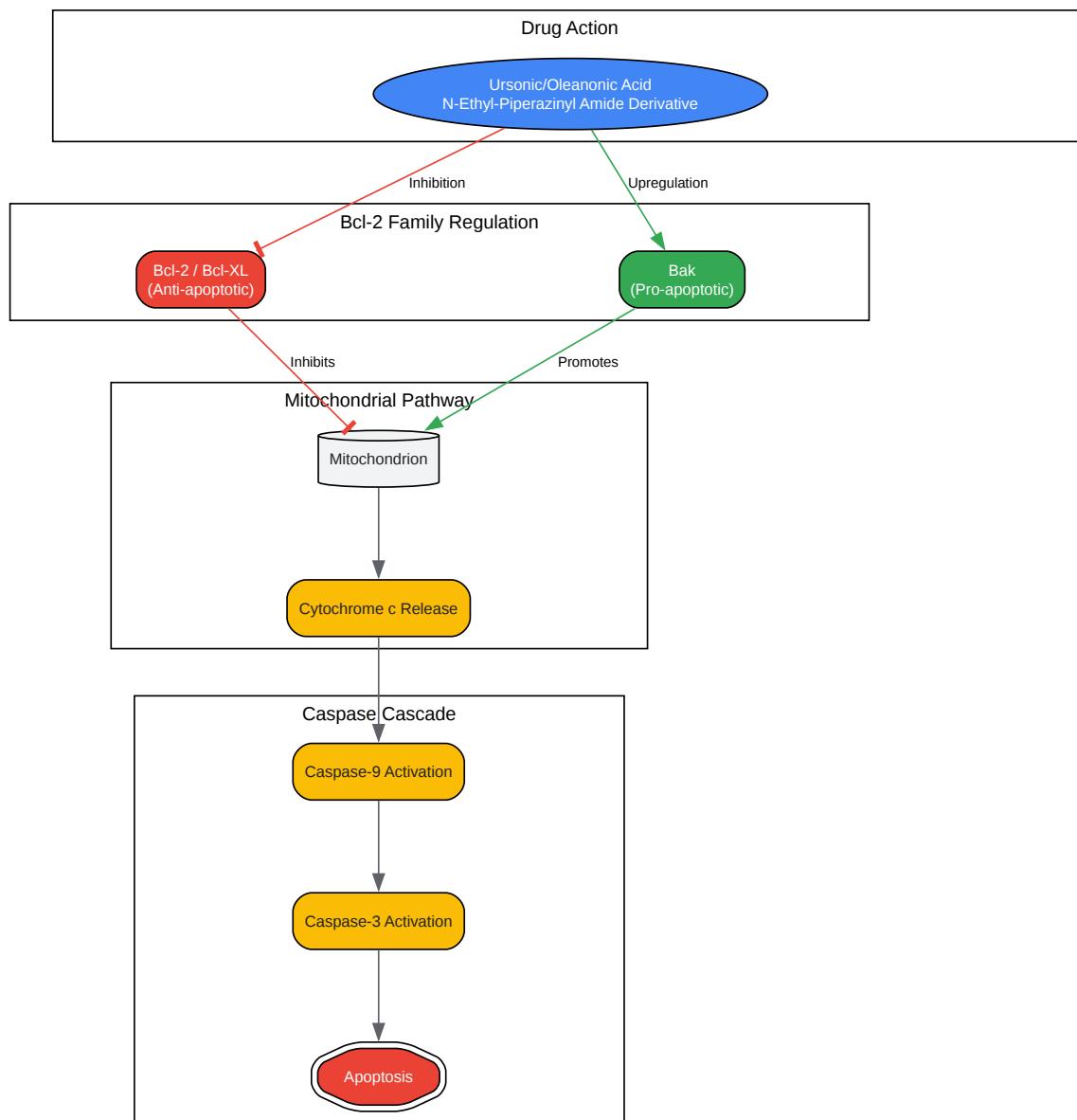

- Integrate all peaks in the chromatogram using the Chromatography Data System.
- Calculate the area percentage of the **N-Ethylisopropylamine** peak relative to the total area of all integrated peaks.
 - Purity (%) = (Area of **N-Ethylisopropylamine** Peak / Total Area of All Peaks) x 100

8. System Suitability:

- Inject a standard solution of **N-Ethylisopropylamine** multiple times (e.g., n=5) to check for repeatability. The relative standard deviation (RSD) of the peak area should be less than 2%.
- The tailing factor of the **N-Ethylisopropylamine** peak should be between 0.8 and 1.5.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the quality control of **N-Ethylisopropylamine** and a representative signaling pathway affected by its derivatives.



[Click to download full resolution via product page](#)

*Experimental workflow for GC-FID analysis of **N-Ethylisopropylamine**.*

Derivatives of ursonic and oleanonic acids, synthesized using N-ethyl-piperazinyl amides, have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins.[7][8]

[9] The following diagram illustrates this intrinsic apoptotic pathway.

[Click to download full resolution via product page](#)

*Intrinsic apoptosis pathway induced by **N-Ethylisopropylamine**-related derivatives.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Ethylisopropylamine | 19961-27-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Nitroso-ethyl-isopropylamine EP Reference Standard CAS 16339-04-1 Sigma Aldrich [sigmaaldrich.com]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient | Semantic Scholar [semanticscholar.org]
- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to N-Ethylisopropylamine: Suppliers, Purity, and Analytical Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046697#n-ethylisopropylamine-suppliers-and-purity-grades>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com